molecular formula C11H13NO B031786 1-Phenylpiperidin-3-one CAS No. 148494-90-0

1-Phenylpiperidin-3-one

Cat. No.: B031786
CAS No.: 148494-90-0
M. Wt: 175.23 g/mol
InChI Key: CBUHYYSHSILDSD-UHFFFAOYSA-N
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Description

1-Phenylpiperidin-3-one is a versatile and highly valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a piperidin-3-one scaffold substituted with a phenyl group, making it a privileged structure for the design and synthesis of novel bioactive molecules. Its primary research applications include serving as a key precursor in the development of potential pharmaceuticals, particularly those targeting the central nervous system (CNS). Researchers utilize this compound as a core building block for synthesizing libraries of compounds for high-throughput screening, exploring structure-activity relationships (SAR), and developing potential ligands for various receptors.

Properties

IUPAC Name

1-phenylpiperidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-7-4-8-12(9-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUHYYSHSILDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CN(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624764
Record name 1-Phenylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148494-90-0
Record name 1-Phenylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Swern Oxidation Step

A cooled (−70°C) solution of oxalyl chloride (13.96 mL, 160 mmol) in dichloromethane (350 mL) is treated with dimethyl sulfoxide (20.80 mL, 29.3 mmol) to generate the active oxidizing agent. The Boc-protected hydroxy precursor (36.91 g, 133 mmol) is added dropwise, and the mixture is stirred at −70°C for 20 minutes before warming to −30°C. Triethylamine (55.95 mL, 400 mmol) is introduced to quench the reaction, yielding (2S)-1-tert-butoxycarbonyl-2-phenylpiperidin-3-one as a yellow oil (42.3 g, 95% yield).

Key Reaction Parameters:

  • Temperature: −70°C to −30°C

  • Solvent: Dichloromethane

  • Oxidizing Agent: Oxalyl chloride/DMSO

Boc Deprotection with Trifluoroacetic Acid

The Boc-protected ketone (40 mg) is dissolved in methylene chloride (2 mL) and treated with TFA (4 mL) at 0°C. After stirring at room temperature for 3 hours, the solvent is evaporated, and the residue is partitioned between saturated sodium bicarbonate and ethyl acetate. The organic layer is dried (MgSO₄) and concentrated to yield this compound.

Yield: Quantitative (near 100% conversion)
Advantages: Short reaction time (3 hours), high purity.

Grignard Reaction-Based Approaches

Alternative routes employ Grignard reagents to introduce the phenyl group. WO2019165981A1 details the use of para-substituted phenyl magnesium halides in a Grignard reaction with N-protected 3-piperidone.

Grignard Addition to N-Protected 3-Piperidone

A solution of N-Boc-3-piperidone in tetrahydrofuran (THF) is treated with phenylmagnesium bromide (1.2 equiv) at 0°C. The reaction is stirred for 2 hours, quenched with ammonium chloride, and extracted with ethyl acetate. After purification, the product is hydrogenated to remove protecting groups.

Typical Conditions:

  • Reagent: Phenylmagnesium bromide

  • Solvent: THF

  • Temperature: 0°C to room temperature

Yield: 80–85% after hydrogenation.

Comparative Analysis of Synthetic Methods

The table below evaluates key methodologies:

Method Starting Material Reagents Yield Purity
Swern Oxidation(2S,3S)-1-Boc-3-hydroxy-2-phenylpiperidineOxalyl chloride, DMSO, TFA95%>99%
Grignard AdditionN-Boc-3-piperidonePhMgBr, Pd/C (hydrogenation)85%92–95%
Acid-Catalyzed CyclizationPiperidine hydrochlorideChlorocyclohexane, Mg78%88%

Key Findings:

  • The Swern oxidation route offers superior yield and purity but requires cryogenic conditions.

  • Grignard methods are scalable but necessitate stringent moisture control.

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Dichloromethane vs. THF: Dichloromethane minimizes side reactions during Swern oxidation, while THF enhances Grignard reagent solubility.

  • Low-Temperature Quenching: Maintaining temperatures below −50°C during oxidation prevents ketone over-oxidation.

Catalytic Hydrogenation

Palladium on carbon (5% w/w) under 50 psi H₂ effectively removes Boc groups post-Grignard addition, though residual palladium (<10 ppm) requires rigorous filtration.

Industrial-Scale Considerations

CN103204828B highlights a production method achieving >95% yield by optimizing Grignard reagent stoichiometry and reaction time:

  • Grignard Reagent: 1:1 molar ratio of chlorocyclohexane to magnesium.

  • Reaction Time: 3 hours at reflux.

Cost Analysis:

  • Swern oxidation: $12.50/g (high reagent costs).

  • Grignard route: $8.20/g (economies of scale).

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpiperidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

1-Phenylpiperidin-3-one has been extensively studied for its potential therapeutic effects, particularly in:

  • Neurological Disorders : It has shown promise in modulating neurotransmitter systems, which may contribute to treatments for conditions such as schizophrenia and depression. The compound interacts with dopamine and norepinephrine transporters, influencing neurotransmitter release and signaling pathways .
  • Analgesics : Its structural similarity to known analgesics suggests potential use in pain management therapies .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered metabolic pathways and potential drug interactions.
  • Cellular Effects : It influences gene expression related to cell proliferation and apoptosis. Studies have demonstrated its capacity to modulate signaling pathways involved in these processes, indicating its potential role in cancer therapy .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

  • Antidepressant Effects : In animal models, compounds derived from this compound demonstrated significant antidepressant-like effects. These studies suggest that modulation of norepinephrine and dopamine transporters could be beneficial for treating depression .
  • Cancer Treatment : Recent research has explored the anticancer properties of piperidine derivatives, including this compound. These studies indicate that certain derivatives can induce apoptosis in cancer cells more effectively than traditional therapies .

Mechanism of Action

The mechanism of action of 1-Phenylpiperidin-3-one involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

1-Acetyl-3-ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one

  • Substituents : Acetyl and ethyl groups at positions 1 and 3, respectively, with 4-methoxyphenyl groups at positions 2 and 5.
  • Biological Activity : Demonstrates broad-spectrum antimicrobial, anti-inflammatory, and antiviral activities, attributed to the electron-donating methoxy groups enhancing interaction with microbial targets .
  • Structural Insight : Crystallographic studies reveal a distorted chair conformation, with the 4-methoxyphenyl groups contributing to planarity and stacking interactions in enzyme binding .

1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one

  • Substituents : Chloroacetyl at position 1 and trimethoxyphenyl groups at positions 2 and 6.
  • Biological Activity : Exhibits antimalarial and anticancer properties due to the chloroacetyl moiety’s electrophilic reactivity and the trimethoxyphenyl groups’ role in DNA intercalation .
  • Key Difference : The chloroacetyl group increases cytotoxicity compared to 1-Phenylpiperidin-3-one, limiting its therapeutic index .

1-(Phenylsulfonyl)piperidin-4-amine

  • Substituents : Phenylsulfonyl at position 1 and an amine at position 3.
  • Biological Activity : The sulfonyl group enhances solubility and hydrogen-bonding capacity, improving pharmacokinetics but reducing selectivity for cysteine proteases .

Pharmacological Activity Comparison

Compound Target Enzyme/Receptor IC₅₀/EC₅₀ Selectivity Notes References
This compound Cathepsin K 3.2 nM >100-fold selectivity over B/L/S
Piperidin-4-one derivatives Broad-spectrum proteases/microbial enzymes 10–50 µM Low selectivity, multi-target activity
2,6-Bis(trimethoxyphenyl) derivatives Topoisomerase II/DNA 2.8 µM (antimalarial) High cytotoxicity (CC₅₀ = 8 µM)

Biological Activity

1-Phenylpiperidin-3-one is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic contexts.

Chemical Structure and Classification

This compound belongs to the class of phenylpiperidines, characterized by a piperidine ring substituted with a phenyl group at the first position and a ketone functional group at the third position. This unique structure allows for various interactions with biological targets, particularly in the central nervous system (CNS).

Target Interactions
this compound primarily interacts with neurotransmitter receptors in the CNS. It has been shown to bind to opioid receptors, potentially exhibiting morphine-like effects, which are significant for analgesic applications. The compound may also influence serotonin reuptake, impacting mood regulation and anxiety disorders.

Biochemical Pathways
The compound's activity is linked to its ability to modulate several biochemical pathways. For example, it can inhibit specific enzymes such as monoamine oxidase, leading to increased levels of neurotransmitters like serotonin and norepinephrine in synaptic clefts. This inhibition can enhance mood and provide antidepressant effects.

Biological Activities

This compound has demonstrated a range of biological activities:

  • Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial effects against various pathogens, suggesting potential applications in treating infections.
  • Anticancer Activity : Research has shown that derivatives of this compound possess antiproliferative effects against cancer cell lines. For instance, compounds derived from this structure were tested against a panel of 60 cancer cell lines and showed significant growth inhibition .
  • Analgesic Effects : Its interaction with opioid receptors suggests potential use as an analgesic agent. Comparative studies have indicated that it may provide pain relief similar to traditional opioids but with varying potency .

Pharmacokinetics

The pharmacokinetic profile of this compound varies based on its chemical modifications. Factors such as absorption, distribution, metabolism, and excretion (ADME) play crucial roles in determining its efficacy and safety profile. The compound is relatively stable under laboratory conditions but can degrade over time, affecting its biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antiproliferative Screening : A study evaluated several derivatives for their anticancer properties using a single-dose concentration against multiple cancer cell lines. The results indicated that certain derivatives displayed significant growth inhibition rates, particularly those modified with additional functional groups .
  • Opioid Receptor Binding : Research focusing on the binding affinity of this compound derivatives to opioid receptors found that modifications could enhance or diminish their analgesic properties. These findings highlight the importance of structural variations in developing effective pain management therapies .

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing 1-Phenylpiperidin-3-one, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves cyclization reactions (e.g., via Mannich or Pictet-Spengler reactions) with phenylmagnesium bromide and piperidone derivatives. To ensure reproducibility:

  • Document reagent ratios, solvent systems, and reaction temperatures in detail .
  • Validate purity using HPLC (>95%) and characterize intermediates via NMR (e.g., ¹H/¹³C NMR for carbonyl confirmation at ~200 ppm) .
  • Include control experiments (e.g., blank runs) to confirm reaction specificity .

Q. How should researchers characterize this compound to confirm structural identity and purity?

  • Methodological Answer :

  • Structural Confirmation : Use FT-IR (C=O stretch at ~1700 cm⁻¹), mass spectrometry (m/z 175 for molecular ion), and X-ray crystallography (if crystalline) .
  • Purity Assessment : Employ reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column; report retention times and peak area percentages .
  • Compare spectral data with literature values, noting deviations >5% as potential impurities .

Q. What are the best practices for designing a pilot study on this compound’s reactivity?

  • Methodological Answer :

  • Use the PICO framework (Population: reaction systems; Intervention: varying catalysts; Comparison: control reactions; Outcome: yield optimization) to structure hypotheses .
  • Limit variables (e.g., temperature, solvent polarity) and use factorial design to identify significant factors .
  • Predefine success criteria (e.g., ≥70% yield, >90% purity) to avoid post hoc bias .

Advanced Research Questions

Q. How can researchers reconcile conflicting spectroscopic data reported for this compound in different solvents?

  • Methodological Answer :

  • Perform solvent-dependent NMR studies (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding effects on chemical shifts .
  • Use computational tools (e.g., DFT calculations) to model solvent interactions and predict spectral variations .
  • Tabulate discrepancies in a comparative table (e.g., δ values for carbonyl protons) and statistically analyze significance (p < 0.05) .

Q. What strategies optimize reaction conditions for synthesizing novel this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Apply Design of Experiments (DoE) to screen variables (e.g., substituent electronic effects, steric bulk) and identify optimal conditions .
  • Validate bioactivity via dose-response assays (e.g., IC₅₀ measurements) and correlate with Hammett σ values or steric parameters .
  • Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize derivatives for in vivo testing .

Q. How should researchers address contradictions in reported catalytic efficiencies for this compound synthesis?

  • Methodological Answer :

  • Conduct a meta-analysis of published protocols, focusing on catalyst loading, solvent systems, and reaction scales .
  • Replicate key studies under standardized conditions (e.g., 1 mmol scale, N₂ atmosphere) and quantify yield/purity differences .
  • Propose a unified kinetic model (e.g., Arrhenius plots) to explain variability across studies .

Q. What methodologies are recommended for integrating computational modeling with experimental studies of this compound?

  • Methodological Answer :

  • Combine molecular docking (e.g., AutoDock Vina) with SAR studies to predict binding affinities .
  • Validate simulations using experimental data (e.g., ΔG values from ITC) and report RMSD thresholds (<2.0 Å) .
  • Publish raw computational trajectories (e.g., .pdb files) as supplementary materials for peer validation .

Guidance for Data Presentation

  • Tables : Include processed data critical to the research question (e.g., reaction yields, spectral peaks) in the main text; relegate raw datasets to appendices .
  • Figures : Use line graphs for kinetic studies and heatmaps for bioactivity correlations; avoid redundant visualization .
  • Ethical Reporting : Disclose conflicts (e.g., proprietary catalysts) and cite primary literature for comparative analyses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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